6-(甲氧甲基)环己-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

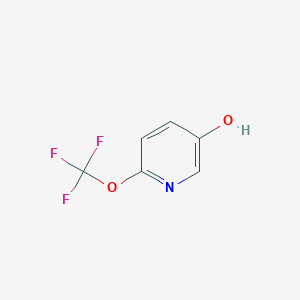

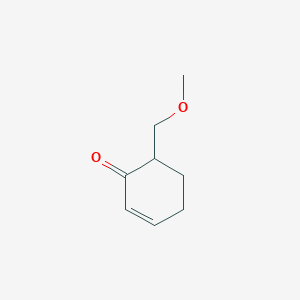

Cyclohexenones, such as “6-(Methoxymethyl)cyclohex-2-en-1-one”, are a type of organic compound that are versatile intermediates used in the synthesis of a variety of chemical products such as pharmaceuticals and fragrances . They are typically colorless liquids .

Synthesis Analysis

Cyclohexenones can be produced from various precursors via different methods. For example, they can be produced from resorcinol via 1,3-cyclohexanedione . They can also be obtained from cyclohexanone by α-bromination followed by treatment with base .Molecular Structure Analysis

Cyclohexenones have a six-membered ring structure with a double bond and a carbonyl group. The exact structure of “6-(Methoxymethyl)cyclohex-2-en-1-one” would include a methoxymethyl group attached to the cyclohexenone ring .Chemical Reactions Analysis

Cyclohexenones are reactive due to the presence of the carbonyl group and the double bond. They can undergo a variety of reactions including nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations .Physical And Chemical Properties Analysis

Cyclohexenones typically have a clear colorless liquid appearance . They have a boiling point around 166.6±10.0 °C at 760 mmHg and a vapor pressure of 1.8±0.3 mmHg at 25°C .科学研究应用

光环加成反应

6-(甲氧甲基)环己-2-烯-1-酮作为环己-2-烯酮的衍生物,参与光化学反应。例如,在存在2-甲基丁-1-烯-3-炔的情况下照射2-炔基环己-2-烯酮会导致亚甲基六氢萘-1-酮的形成,展示了它在通过逐步[4 + 2]环加成反应创建复杂分子结构方面的实用性 (B. Witte & P. Margaretha, 1999)。

内生真菌的产生

某些内生真菌在大米发酵过程中可以产生环己烯酮衍生物,包括甲氧基甲基化的变体。这些化合物对金黄色葡萄球菌和铜绿假单胞菌等细菌表现出抑制作用,以及植物毒素活性 (Y. Shiono et al., 2005)。

合成和抗菌应用

通过涉及6-甲氧基-2-萘醛的反应合成的甲氧基甲基环己烯酮衍生物显示出抗菌性能。这些化合物使用单晶X射线衍射等方法进行表征,并在抗菌研究中具有潜力 (A. N. Mayekar et al., 2010)。

分子内光环加成

对4-取代5-苯基戊-1-烯的光环加成研究,包括甲氧甲基变体,旨在了解此类反应中的立体和电子效应。这些发现有助于更广泛地理解有机化学中的光环加成机制 (H. Barentsen et al., 1995)。

电化学还原研究

涉及环己-2-烯酮的还原的电化学研究,包括甲氧甲基衍生物,可揭示氢二聚体和自由基阴离子的形成,有助于理解有机化合物中的电化学过程 (P. Tissot & P. Margaretha, 1977)。

嘧啶环接杂环化合物的合成

已经使用6-(环己-2-烯基)-1,3-二甲基-5-羟基尿嘧啶合成嘧啶环接杂环化合物,其中包括甲氧基甲基环己烯酮的变体。这种合成途径为创建复杂的杂环化合物提供了途径 (K. Majumdar et al., 2001)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

6-(methoxymethyl)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-10-6-7-4-2-3-5-8(7)9/h3,5,7H,2,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCQMTWTWOYAAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCC=CC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide](/img/structure/B2471488.png)

![Tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2471492.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2471493.png)

![8-((4-Chlorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2471499.png)

![N'-(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2471501.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2471503.png)

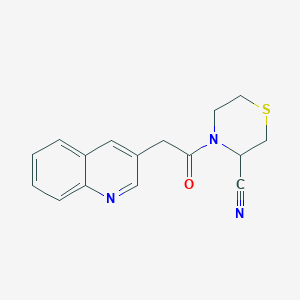

![4-{[5-(Methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B2471504.png)

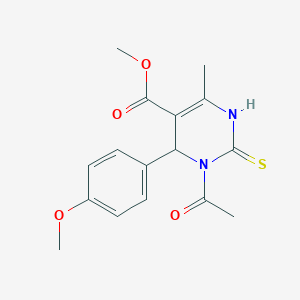

![4-[2-(3-Chlorophenyl)acetyl]thiomorpholine-3-carbonitrile](/img/structure/B2471510.png)